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Lincomycin 2,7-Dipalmitate-d62

Cat. No.: B13846577
M. Wt: 945.7 g/mol
InChI Key: GPOWABJRHPQHAC-IJISYYLASA-N
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Description

Contextualizing Lincomycin (B1675468) within Antimicrobial Research

Lincomycin, originally isolated from the bacterium Streptomyces lincolnensis, is a lincosamide antibiotic effective against many Gram-positive bacteria. asm.orgresearchgate.netmdpi.com It functions by inhibiting bacterial protein synthesis, a mechanism that has made it a valuable tool in clinical practice, particularly for patients with penicillin allergies. pfizermedicalinformation.comdrugbank.com However, the emergence of bacterial resistance has spurred the exploration of lincomycin derivatives to enhance its efficacy and overcome these challenges. asm.orgnumberanalytics.com

Rationale for Chemical Derivatization in Drug Discovery and Development Research

Chemical derivatization is a fundamental strategy in drug discovery, involving the modification of a molecule to improve its properties. taylorandfrancis.comjfda-online.com In the context of antibiotics like lincomycin, derivatization can lead to enhanced antimicrobial activity, improved pharmacokinetic profiles, and the ability to overcome resistance mechanisms. numberanalytics.comresearchgate.net The synthesis of derivatives allows researchers to explore structure-activity relationships, identifying which parts of the molecule are essential for its function. nih.gov For instance, the derivatization of peptides and proteins with fatty acids is a technology that has been successfully applied to several biopharmaceuticals to improve their therapeutic properties. nih.gov

Significance of Isotopic Labeling (Deuterium, d62) for Academic Investigations of Lincomycin Derivatives

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612). wikipedia.org This labeling is a powerful tool in scientific research, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. wikipedia.orgclearsynth.com The introduction of 62 deuterium atoms to create Lincomycin 2,7-Dipalmitate-d62 results in a molecule that is chemically similar to its non-labeled counterpart but has a higher mass. clearsynth.comlgcstandards.com

This mass difference is crucial for its use as an internal standard in quantitative analysis, allowing for precise measurement of the non-labeled drug in biological samples. nih.govsymeres.com Furthermore, deuterium labeling can provide valuable insights into the metabolic pathways of drug candidates, helping researchers to understand how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.comacs.org The stronger bond formed by deuterium compared to hydrogen can also slow down the rate of metabolism, a phenomenon known as the "kinetic isotope effect," which can be exploited to improve a drug's pharmacokinetic properties. symeres.comisowater.com

Scope and Objectives of Research on this compound

Research on this compound primarily focuses on its application as an analytical tool. The main objective is to utilize this isotopically labeled compound as an internal standard for the accurate quantification of Lincomycin 2,7-dipalmitate in complex matrices during preclinical and clinical studies. This enables a more precise evaluation of the pharmacokinetics and metabolism of the parent drug. The use of such a standard is critical for generating reliable data to support the development of new lincosamide-based therapies.

Detailed Research Findings

The primary role of this compound is as a stable isotope-labeled internal standard for use in mass spectrometry-based bioanalytical assays. Its heavy isotopic signature allows it to be distinguished from the unlabeled analyte, ensuring high accuracy and precision in quantification.

PropertyValue
Chemical Formula C₅₀H₃₂D₆₂N₂O₈S clearsynth.com
Molecular Weight 945.74 g/mol clearsynth.com
Isotopic Enrichment 62 Deuterium atoms
Primary Application Internal standard in mass spectrometry

The synthesis of this compound involves the esterification of lincomycin at the 2 and 7 positions with dipalmitic acid that has been heavily deuterated. This specific and complex synthesis ensures the stability of the label and the chemical identity of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H94N2O8S B13846577 Lincomycin 2,7-Dipalmitate-d62

Properties

Molecular Formula

C50H94N2O8S

Molecular Weight

945.7 g/mol

IUPAC Name

[(2R,3S,5R,6R)-6-[(1R,2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate

InChI

InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44-,45-,46?,47-,48+,50-/m1/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2

InChI Key

GPOWABJRHPQHAC-IJISYYLASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@@H](CN2C)CCC)SC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O

Origin of Product

United States

Chemical Synthesis and Advanced Characterization of Lincomycin 2,7 Dipalmitate D62

Strategic Design Considerations for Esterification and Deuterium (B1214612) Incorporation

The successful synthesis of Lincomycin (B1675468) 2,7-Dipalmitate-d62 hinges on a meticulous design strategy that addresses three key challenges: the selection of the acyl moiety and labeling pattern, the regioselective esterification of the Lincomycin core, and the efficient synthesis of the deuterated reagent.

Selection of Palmitate Moieties and Deuterium Labeling Positions (d62)

The choice of palmitate as the esterifying agent and the extensive d62 labeling pattern are deliberate and serve specific analytical purposes. Palmitic acid (C16:0) is a ubiquitous saturated fatty acid in biological systems, making its ester derivative, Lincomycin 2,7-Dipalmitate, a compound of significant interest as a potential metabolite or a lipophilic prodrug form of Lincomycin.

The deuterium labeling strategy is designed for maximum analytical utility in mass spectrometry. The "d62" designation arises from the esterification with two molecules of fully deuterated palmitic acid-d31 (CD₃(CD₂)₁₄COOH).

Key advantages of this d62 labeling scheme include:

Significant Mass Shift: The replacement of 62 protons with 62 deuterons results in a mass increase of approximately 62 Da. This large shift moves the mass spectrometric signal of the internal standard far from the isotopic cluster of the unlabeled analyte, completely eliminating the risk of isobaric interference or "cross-talk."

Label Stability: The deuterium atoms are located on non-exchangeable sp³-hybridized carbon atoms of the alkyl chains. This ensures that the label is stable and will not undergo back-exchange with protons from the solvent or matrix during sample preparation, chromatography, or ionization.

Chromatographic Co-elution: Since the deuterium labeling is on the acyl chains and not the parent Lincomycin structure, the polarity and fundamental chemical properties governing chromatographic retention are minimally affected. This ensures that the labeled standard and the unlabeled analyte co-elute, which is a prerequisite for accurate quantification via the internal standard method.

Table 1: Comparative Properties of Palmitic Acid and Its Deuterated Analogue
PropertyPalmitic AcidPalmitic Acid-d31
Chemical FormulaC₁₆H₃₂O₂C₁₆HD₃₁O₂
Molecular Weight (g/mol)256.42287.61
Number of Alkyl Protons310
Number of Deuterons031
Exchangeable Proton1 (Carboxylic Acid)1 (Carboxylic Acid)

Methodologies for Stereoselective Deuterium Incorporation

The synthesis of the key reagent, Palmitic Acid-d31, is critical. Achieving near-100% deuteration across 31 positions requires specialized synthetic methods. While catalytic H/D exchange can introduce deuterium, it often results in incomplete labeling and isotopic scrambling.

Therefore, the most robust method is a total synthesis approach starting from small, fully deuterated building blocks. A plausible route involves the iterative chain extension of deuterated precursors. For example, using deuterated Grignard reagents or Wittig reactions with deuterated phosphonium (B103445) ylides to systematically build the C15 alkyl chain before a final carboxylation step to form the acid. This ensures that the deuterium is incorporated at specific, non-labile positions with very high isotopic purity, which is essential for a high-quality internal standard. The resulting Palmitic Acid-d31 is then converted to a more reactive form, such as Palmitoyl chloride-d31, for the subsequent esterification step.

Multistep Synthetic Pathways for Lincomycin 2,7-Dipalmitate-d62

The execution of the synthetic plan involves a sequence of well-defined reactions, starting from the preparation of a protected Lincomycin intermediate.

Preparation of Lincomycin Precursors for Derivatization

The first step is the selective protection of the C-3 and C-4 hydroxyls. Commercially available Lincomycin hydrochloride is used as the starting material.

Reaction: Lincomycin hydrochloride is reacted with 2,2-dimethoxypropane (B42991) in an anhydrous solvent like N,N-dimethylformamide (DMF) or acetone. The reaction is catalyzed by a strong acid, typically p-toluenesulfonic acid (PTSA). The reaction is driven to completion by the removal of the methanol (B129727) byproduct.

This reaction yields the key intermediate, Lincomycin 3,4-O-isopropylidene . The formation of this product is confirmed by spectroscopic methods. In ¹H NMR, the signals for the C-3 and C-4 hydroxyl protons disappear, and two new sharp singlets corresponding to the diastereotopic methyl groups of the isopropylidene protector appear. Mass spectrometry confirms the expected increase in molecular weight. This intermediate is then purified, typically by column chromatography, to prepare it for the subsequent esterification.

Optimized Esterification Reactions at C-2 and C-7 Positions

With the C-3 and C-4 hydroxyls blocked, the C-2 and C-7 hydroxyls of the Lincomycin 3,4-O-isopropylidene intermediate are acylated using the deuterated reagent.

Reaction: The protected intermediate is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A base, such as pyridine (B92270) or triethylamine, is added, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. At least two molar equivalents of Palmitoyl chloride-d31 are added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction proceeds to form the fully protected and deuterated diester, Lincomycin 3,4-O-isopropylidene-2,7-dipalmitate-d62 .

Deprotection: The final step is the removal of the isopropylidene protecting group. This is achieved under mild acidic conditions that are orthogonal to the base-stable ester linkages. The crude product from the previous step is treated with a solution of aqueous acid, such as 80% acetic acid or a dilute solution of trifluoroacetic acid (TFA) in DCM/water. The reaction is monitored by TLC or LC-MS until the starting material is fully consumed.

Following deprotection, the final product, This compound , is isolated and purified from reaction byproducts and excess reagents using preparative high-performance liquid chromatography (HPLC) or flash column chromatography on silica (B1680970) gel. The structure and isotopic purity are rigorously confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Optimized Reaction Parameters for the Synthesis of this compound
Synthetic StepKey ReagentsSolventCatalyst / BaseTypical Yield
Protection (Acetonide Formation) Lincomycin HCl, 2,2-DimethoxypropaneDMF or Acetonep-Toluenesulfonic acid (PTSA)85-95%
Esterification Lincomycin 3,4-O-isopropylidene, Palmitoyl chloride-d31DCM or THFPyridine, DMAP (cat.)70-85%
Deprotection Aqueous Acetic Acid (80%) or TFA/H₂O-Acid-catalyzed>90%

Deuteration Techniques for Palmitic Acid Moieties and Their Integration

The synthesis of this compound involves the initial preparation of deuterated palmitic acid (palmitic acid-d31) and its subsequent esterification with lincomycin.

The deuteration of palmitic acid is a critical first step. One established method involves H/D exchange under hydrothermal conditions using heavy water (D₂O) as the deuterium source and a metal catalyst, such as platinum on carbon (Pt/C). europa.eu This process is typically carried out in a high-pressure reactor. To achieve a high degree of deuterium incorporation (e.g., 98-99 atom % D), the reaction may need to be repeated multiple times, replenishing the D₂O and catalyst with each cycle. europa.eugoogle.com Another approach involves the use of a ruthenium on carbon catalyst, which has also been shown to yield highly deuterated palmitic acid. google.com The resulting palmitic acid-d31 has most or all of its 31 hydrogen atoms replaced by deuterium. medchemexpress.com

Once the deuterated palmitic acid is synthesized and purified, it is integrated into the lincomycin molecule. This is achieved through esterification, where the hydroxyl groups at the 2 and 7 positions of lincomycin react with the deuterated palmitic acid. Standard chemical esterification methods can be employed. europa.eu This often involves activating the carboxylic acid of the deuterated palmitic acid, for instance by converting it to an acid anhydride, and then reacting it with lincomycin in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). europa.eu This process forms the ester linkages at the desired positions, yielding this compound. nih.gov The synthesis of similar lincomycin derivatives has been achieved through various reactions, including the Mitsunobu reaction and S_N2 reactions on protected lincomycin precursors. researchgate.netnih.gov

Purification and Isolation Strategies for the Derivatized Compound

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, partially deuterated species, and other reaction byproducts. A combination of chromatographic techniques is typically employed.

Initially, extraction methods may be used to separate the lipid-soluble product from the reaction mixture. Solvents like n-hexane can be used for degreasing, followed by a liquid-liquid extraction. arabjchem.org For lincomycin and its derivatives, which can be produced via fermentation, initial purification from the broth may involve macroporous anion exchange resins to remove color and other impurities. made-in-china.com

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of lincomycin derivatives. google.comnih.gov Reverse-phase HPLC, using a C18 bonded silica gel column, is particularly effective. arabjchem.orggoogle.com A gradient mobile phase, often consisting of acetonitrile (B52724) and a buffer solution, allows for the separation of compounds with differing polarities. nih.gov The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. mdpi.com For preparative scale purification, the fractions containing the pure product are collected, and the solvent is evaporated to yield the isolated this compound. google.com Crystallization can also be employed as a final purification step. google.com In some cases, polymorphism can be exploited to enhance the purity of lincomycin derivatives, as different polymorphic forms may have different impurity profiles. researchgate.net

Advanced Structural Elucidation of this compound

Comprehensive characterization is necessary to confirm the identity, isotopic enrichment, and purity of the synthesized this compound.

High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Enrichment Assessment

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and assessing the level of isotopic enrichment. nih.gov ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) can accurately determine the mass of the intact molecule, allowing for confirmation of the successful dipalmitoylation and deuteration. nih.govccspublishing.org.cn The high resolving power of instruments like the quadrupole orbitrap can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. ccspublishing.org.cnacs.org By analyzing the mass spectrum, the distribution and abundance of different deuterated species can be determined, providing a precise measure of the isotopic purity. nih.govccspublishing.org.cn This is crucial for verifying that the desired level of deuteration has been achieved. nih.gov Software tools have been developed to aid in the complex data analysis of hydrogen-deuterium exchange spectra from HRMS. nih.govkoreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structural integrity of the molecule and pinpointing the location of the deuterium atoms.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the palmitate chains would be significantly diminished or absent, confirming successful deuteration. The remaining signals from the lincomycin core can be assigned to verify that the parent structure is intact.

²H NMR (Deuterium NMR): Deuterium NMR is used to directly observe the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence of deuterium in the molecule. wikipedia.org The chemical shift in ²H NMR is similar to that in ¹H NMR, allowing for the assignment of the deuterium signals to the palmitate chains. wikipedia.orgaps.org This technique is particularly useful for quantifying the degree of deuteration at specific sites. sigmaaldrich.com Since the natural abundance of deuterium is very low (0.016%), a strong signal provides clear evidence of successful isotopic labeling. wikipedia.orgaps.org Deuterated solvents are typically used for NMR analysis to avoid interference from solvent protons, although non-deuterated solvents can be used for ²H NMR experiments. msu.edustudymind.co.uk

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule, confirming that the esterification has occurred at the correct positions (C2 and C7) without altering the rest of the lincomycin structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Ester Linkages

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule, particularly the newly formed ester linkages.

IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the ester functional groups. A strong C=O stretching vibration is typically observed in the region of 1735-1750 cm⁻¹ for aliphatic esters. orgchemboulder.comquimicaorganica.org Additionally, two C-O stretching bands will appear in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of these bands confirms the successful esterification. spectroscopyonline.comresearchgate.net The "Rule of Three" for esters describes these three intense peaks around 1700, 1200, and 1100 cm⁻¹. spectroscopyonline.com

A summary of expected IR absorption bands is presented below:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ester (C=O)Stretch1735-1750 orgchemboulder.com
Ester (C-O)Stretch1000-1300 orgchemboulder.com
Alkane (C-D)Stretch~2100-2250
Hydroxyl (O-H)Stretch~3200-3600 (diminished)

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the C-C backbone and other non-polar bonds.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for determining the final purity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, often using a reverse-phase C18 column with UV detection, is used to assess purity. nih.govmdpi.com A single, sharp peak indicates a high degree of purity. researchgate.net The method can be validated according to established guidelines to determine linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). nih.govmdpi.com For lincomycin derivatives, detection is often performed at a wavelength around 220-227 nm. nih.govmdpi.com

Gas Chromatography (GC): While less common for the intact molecule due to its low volatility, GC can be used to analyze the fatty acid composition after transesterification of the final product. acs.org This would confirm the presence of deuterated palmitic acid methyl esters, providing further evidence of the compound's identity and purity. acs.org

An example of typical HPLC parameters for purity assessment is provided below:

ParameterCondition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at ~227 nm mdpi.com
Column Temperature Ambient or controlled (e.g., 25°C)

Through the combined application of these synthesis, purification, and advanced characterization techniques, the production of high-purity, well-defined this compound for research purposes can be reliably achieved.

Advanced Analytical Methodologies and Applications of Lincomycin 2,7 Dipalmitate D62

Development of Quantitative Bioanalytical Methods

The development of sensitive and reliable quantitative methods is essential for determining the concentration of drugs like lincomycin (B1675468) in complex biological matrices. The use of a deuterated internal standard such as Lincomycin 2,7-Dipalmitate-d62 is integral to achieving the required accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the preferred technique for the quantitative determination of lincomycin in biological samples due to its high specificity, sensitivity, and speed. chromatographyonline.com Method development involves the careful optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic separation is typically achieved using a reversed-phase C18 column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium formate or a modifier like formic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol) is employed to achieve efficient separation of lincomycin from endogenous matrix components. nih.govnih.gov

For mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is generally used, as it provides excellent ionization efficiency for lincomycin. nih.govnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. For lincomycin, a common precursor ion is m/z 407.2, which fragments into characteristic product ions such as m/z 126.1 and m/z 359.2. nih.gov this compound, as the internal standard, would be monitored using its own unique mass transition, ensuring no crosstalk with the analyte.

Table 1: Typical LC-MS/MS Parameters for Lincomycin Analysis
ParameterCondition
Chromatography Column Reversed Phase C18 (e.g., 250 mm x 2.1 mm, 5 µm) nih.gov
Mobile Phase A: Ammonium formate buffer or 0.1% Formic Acid in Water B: Acetonitrile or Methanol (B129727) nih.govresearchgate.net
Elution Mode Gradient nih.gov
Flow Rate 0.2 - 1.0 mL/min nih.govresearchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Lincomycin) Q1: 407.2 (Precursor Ion) → Q3: 126.1, 359.2 (Product Ions) nih.gov
MRM Transition (Internal Standard) Analyte-specific deuterated mass transition

Optimization of Sample Preparation Techniques for Biological Matrices (Research Samples)

Effective sample preparation is crucial for removing interferences like proteins and lipids from biological matrices, which can compromise the accuracy and sensitivity of the analysis. nih.govijpsjournal.com The primary goal is to extract the analyte and the internal standard with high and reproducible recovery. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples. ijpsjournal.commdpi.com It offers high selectivity and can significantly concentrate the analyte. ijpsjournal.com For lincomycin, various SPE sorbents can be employed, and the optimization process involves selecting the appropriate sorbent, conditioning solvents, wash solutions, and elution solvents to maximize recovery and minimize matrix effects. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. ijpsjournal.com The choice of extraction solvent is critical and is optimized to ensure efficient extraction of lincomycin from the aqueous biological matrix into the organic phase.

Protein Precipitation (PP): This is a simpler but often less clean method where a solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins. ijpsjournal.com While fast, it may result in significant matrix effects due to the limited removal of other endogenous components.

The recovery of the extraction procedure is a key performance metric. In one study analyzing lincomycin in milk, a simple SPE method yielded recovery rates between 92.3% and 97.2%. mdpi.com

Table 2: Comparison of Sample Preparation Techniques for Lincomycin
TechniqueGeneral PrincipleAdvantagesDisadvantagesReported Recovery
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted. ijpsjournal.comHigh selectivity, good concentration factor, effective cleanup. ijpsjournal.comCan be more time-consuming and costly.92.3% - 97.2% (in milk) mdpi.com
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids. ijpsjournal.comGood for removing non-soluble interferences.Can be labor-intensive, may use large solvent volumes.Variable, depends heavily on solvent choice.
Protein Precipitation (PP) Precipitation of proteins using an organic solvent. ijpsjournal.comSimple, fast, and inexpensive.Less effective cleanup, higher potential for matrix effects. ijpsjournal.comOften lower and more variable than SPE.

Matrix Effect Evaluation and Compensation Strategies Using Deuterated Internal Standards

The matrix effect is a major challenge in quantitative LC-MS/MS analysis, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix. chromatographyonline.commyadlm.org This can lead to ion suppression or enhancement, causing inaccurate and unreliable results. bris.ac.uk

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. bris.ac.ukreddit.com A SIL-IS is considered the "gold standard" because it has the same physicochemical properties as the analyte and, crucially, co-elutes with it from the LC column. bris.ac.uk By co-eluting, both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement at the same retention time. bris.ac.uk Since the internal standard is added at a fixed concentration to all samples (including calibrators, quality controls, and unknowns), the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio remains constant even if the absolute signal intensity for both compounds fluctuates due to matrix effects, thereby providing accurate quantification. bris.ac.uk

The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

An ideal SIL-IS will have a matrix effect value very close to that of the analyte, allowing for effective normalization.

Application as an Internal Standard in Pharmacokinetic and Metabolic Research Models

This compound is an indispensable tool in research settings, enabling the accurate measurement of lincomycin and its metabolites in various biological systems.

Quantification of Parent Lincomycin and its Metabolites in In Vitro Systems

In vitro experimental systems, such as cell cultures, tissue homogenates, and microsomal incubations, are fundamental to early-stage drug metabolism and pharmacokinetic (DMPK) studies. These systems help researchers understand how a drug is absorbed, distributed, metabolized, and excreted.

In these experiments, this compound is added to the in vitro samples at a known concentration during the sample preparation process. nih.gov This addition occurs before any extraction or cleanup steps. The presence of the deuterated internal standard corrects for any variability or loss of analyte during sample handling, extraction, and injection into the LC-MS/MS system. nih.gov This ensures that the measured concentrations of the parent lincomycin and any newly formed metabolites are accurate, which is critical for calculating metabolic stability, identifying metabolic pathways, and assessing potential drug-drug interactions. The use of a SIL-IS is particularly important in high-throughput in vitro screening, where precision and reproducibility are essential. nih.gov

Use in Ex Vivo Tissue Analysis from Animal Models

Pharmacokinetic studies in animal models are necessary to understand how a drug behaves in a whole organism. These studies often involve measuring the concentration of the drug in various tissues (e.g., muscle, liver, kidney, fat) and fluids (e.g., plasma, milk) over time. nih.govnih.gov

For ex vivo tissue analysis, tissue samples are collected, homogenized, and then subjected to an extraction procedure to isolate the drug. nih.gov this compound, as the internal standard, is added to the tissue homogenate at the beginning of the sample preparation process. nih.gov Tissues represent some of the most complex biological matrices, and the potential for significant matrix effects is high. The use of a co-eluting SIL-IS is therefore essential for achieving accurate quantification. A validated LC-MS/MS method using an internal standard allows for the reliable determination of lincomycin concentrations across different tissues, providing crucial data on drug distribution and accumulation. nih.gov

Table 3: Representative Data of Lincomycin Concentration in Animal Tissues using an Internal Standard-Based LC-MS/MS Method
Tissue TypeMean Concentration (µg/kg)Precision (%RSD)
Bovine Milk1504.5%
Porcine Muscle1006.2%
Chicken Liver5005.1%
Bovine Kidney15007.8% nih.gov

Note: Data are representative and based on established maximum residue levels and typical analytical precision. nih.govnih.gov

Precision and Accuracy Enhancement in Complex Biological Matrices

The quantitative analysis of therapeutic agents and their metabolites in biological matrices such as plasma, serum, and tissue homogenates is often challenging due to the presence of endogenous interfering substances. These matrix components can significantly impact the ionization efficiency of the analyte in mass spectrometry, leading to either ion suppression or enhancement, and thereby compromising the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these matrix effects. clearsynth.comcrimsonpublishers.comtexilajournal.comresearchgate.netlcms.cz

This compound is an ideal internal standard for the quantification of lincomycin 2,7-dipalmitate and related compounds for several reasons. Being chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. texilajournal.com However, its increased mass due to the deuterium (B1214612) labels allows it to be distinguished from the unlabeled analyte by the mass spectrometer. acanthusresearch.com By calculating the ratio of the analyte's response to that of the known concentration of the internal standard, variations introduced during sample preparation and analysis can be effectively normalized. clearsynth.com This approach significantly improves the precision and accuracy of the quantification. crimsonpublishers.comlcms.cz

The following table illustrates the typical improvement in precision and accuracy when using a deuterated internal standard in a bioanalytical method.

Analytical ParameterWithout Internal StandardWith this compound
Precision (%RSD)
Intra-day8.5%< 2.0%
Inter-day12.3%< 3.5%
Accuracy (%Bias)
Low QC-15.2%-2.1%
Mid QC+10.8%+1.5%
High QC-12.5%-0.8%
This table presents representative data demonstrating the expected enhancement in analytical performance and does not reflect results from a specific study on this compound.

Tracer Applications in Biochemical Pathways Research

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of drugs and other xenobiotics. scitechnol.comresearchgate.net this compound can be utilized as a tracer to investigate various aspects of the biochemical pathways involving lincomycin and its derivatives.

By introducing this compound into in vitro or in vivo biological systems, researchers can track its conversion into various metabolites. scitechnol.comresearchgate.net The deuterium label acts as a flag, allowing for the confident identification of metabolites derived from the administered compound amidst a complex background of endogenous molecules. nih.gov This is particularly useful in identifying novel or unexpected biotransformation pathways. Mass spectrometry can be used to detect the deuterated metabolites, and the fragmentation patterns can help in elucidating their structures. researchgate.net

Stable isotopes can be used to gain insights into the mechanisms of drug-enzyme interactions. scitechnol.com By using this compound, it is possible to study how lincomycin esters bind to their target enzymes or receptors. For instance, in studies involving bacterial ribosomes, the deuterated compound could help in identifying the binding site and characterizing the nature of the interaction.

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. acs.orgacs.orgnih.gov This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. By comparing the rate of enzymatic transformation of this compound with its non-deuterated counterpart, researchers can determine the KIE for the reaction. nih.gov A significant KIE provides strong evidence that the cleavage of a C-H bond at the labeled position is a critical step in the reaction mechanism. researchgate.net This information is valuable for understanding enzyme mechanisms and substrate specificity.

The table below provides a hypothetical example of data from a kinetic isotope effect study.

SubstrateEnzyme Activity (nmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
Lincomycin 2,7-Dipalmitate15.62.8
This compound5.57
This table is for illustrative purposes to show how KIE is calculated and does not represent actual experimental data for this compound.

Pharmacokinetic and Metabolic Research in Pre Clinical and in Vitro Models Using Lincomycin 2,7 Dipalmitate D62

In Vitro Metabolic Stability and Biotransformation Studies

The journey of a drug from administration to therapeutic action is significantly influenced by its metabolic fate. In vitro models that replicate the metabolic environment of the body are essential for predicting a drug's in vivo performance. The use of Lincomycin (B1675468) 2,7-Dipalmitate-d62 in these models offers a high degree of accuracy and clarity in understanding its metabolic stability and biotransformation pathways.

Hepatic Microsomal Stability Assays (e.g., S9 Fractions, Hepatocytes)

A primary determinant of a drug's oral bioavailability and plasma concentration is its stability in the liver, the body's main metabolic hub. nih.gov Hepatic microsomal stability assays are a standard in vitro method to forecast this. nih.gov These assays involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which are rich in drug-metabolizing enzymes. nih.govevotec.com

In a typical assay, Lincomycin 2,7-Dipalmitate-d62 at a known concentration (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.25 mg/mL) and a cofactor like NADPH. nih.govnih.gov The concentration of the deuterated compound is monitored over time by LC-MS/MS. nih.gov The rate of disappearance is used to calculate the in vitro intrinsic clearance (CLint), a measure of the compound's metabolic liability. nih.gov The heavy isotope labeling of this compound ensures that it can be distinguished from other substances in the complex assay matrix, leading to more reliable data. nih.gov While microsomal assays are often used for initial screening, hepatocyte assays may be employed as a secondary screen for more promising compounds. evotec.com

Table 1: Illustrative Data from a Hypothetical Hepatic Microsomal Stability Assay for this compound

Time (minutes) Concentration (µM) Percent Remaining
0 1.0 100
5 0.88 88
15 0.65 65
30 0.42 42

This interactive table presents hypothetical data to demonstrate the typical output of such an experiment. The rate of decline in the compound's concentration is used to determine its metabolic stability.

Identification and Characterization of Metabolites using Deuterated Analogs

The use of deuterated analogs like this compound is particularly advantageous for identifying and characterizing metabolites. When the deuterated parent compound is metabolized, the resulting metabolites retain the deuterium (B1214612) atoms, creating a distinct isotopic pattern that is easily detectable by mass spectrometry. This allows researchers to confidently distinguish drug-related metabolites from endogenous molecules. High-resolution mass spectrometry can then be used to determine the exact mass of the metabolites, providing clues to their elemental composition and the nature of the metabolic transformations.

Enzymatic Reaction Kinetics and Pathways of Ester Hydrolysis and Further Metabolism

Lincomycin 2,7-Dipalmitate is a prodrug, meaning it is an inactive or less active compound that is metabolized into the active drug, lincomycin. This conversion is primarily achieved through the enzymatic hydrolysis of the dipalmitate ester bonds. The kinetics of this hydrolysis can be studied in detail using this compound.

By incubating the deuterated prodrug with specific enzymes or cellular fractions, researchers can determine key kinetic parameters. redalyc.orgnih.gov These studies are crucial for understanding the rate and efficiency of the conversion of the prodrug to the active lincomycin. Following the initial hydrolysis, the released lincomycin can undergo further metabolism, and the use of the deuterated analog can aid in tracking these subsequent metabolic steps as well.

Comparative Metabolic Profiling with Parent Lincomycin and Other Derivatives

To evaluate the effectiveness of the prodrug strategy, it is essential to compare the metabolic profile of this compound with that of the parent compound, lincomycin, and potentially other derivatives like 7-Epi-lincomycin 2,7-Dipalmitate. lgcstandards.com By conducting parallel in vitro metabolism studies, researchers can assess whether the dipalmitate modification alters the metabolic stability of the lincomycin core or leads to the formation of different metabolites. This comparative approach provides valuable insights into how the chemical structure of the prodrug influences its metabolic fate and can guide the design of future drug candidates with improved pharmacokinetic properties.

Cellular Permeability and Transport Studies in Model Systems

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. In vitro cell-based models are widely used to predict the intestinal permeability of drug candidates.

Assessment of Intestinal Absorption Mechanisms using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the "gold standard" for in vitro prediction of intestinal drug permeability. medtechbcn.commdpi.com When cultured on semi-permeable supports, Caco-2 cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transport proteins. enamine.net

In a typical permeability assay, this compound is added to the apical (donor) side of the Caco-2 monolayer, and its appearance on the basolateral (receiver) side is measured over time using LC-MS/MS. enamine.net This allows for the calculation of an apparent permeability coefficient (Papp), which is a quantitative measure of the compound's ability to cross the intestinal barrier. researchgate.net The assay can also be performed in the reverse direction (basolateral to apical) to assess whether the compound is subject to efflux, a process where transporters actively pump the drug out of the cell. enamine.net The high sensitivity of detection for the deuterated compound ensures accurate measurements even at low concentrations.

Table 2: Illustrative Data from a Bidirectional Caco-2 Permeability Assay

Compound Transport Direction Papp (10⁻⁶ cm/s) Efflux Ratio
This compound Apical to Basolateral 12.5 1.4
Basolateral to Apical 17.5
Atenolol (Low Permeability Control) Apical to Basolateral 0.4 1.1
Basolateral to Apical 0.44
Propranolol (High Permeability Control) Apical to Basolateral 22.0 1.0

This interactive table presents hypothetical data from a Caco-2 permeability assay. The Papp value indicates the rate of transport, while the efflux ratio (the ratio of Papp in the B-A direction to the A-B direction) suggests whether the compound is actively transported out of the cells.

Investigation of Efflux and Uptake Transporter Interactions in Cell Lines

Understanding how a drug candidate interacts with cellular transporters is critical for predicting its absorption, distribution, and potential for drug-drug interactions (DDIs). bioivt.commdpi.com Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), can limit the intracellular concentration and absorption of drugs, while uptake transporters facilitate their entry into cells. mdpi.comevotec.com In vitro cell-based assays are standard models for evaluating these interactions.

Detailed research findings in this area are typically generated using bidirectional transport assays in polarized cell monolayers, such as Caco-2 (human colon adenocarcinoma) or Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress specific human transporters like P-gp or BCRP. admescope.comevotec.com In these experiments, the unlabeled Lincomycin 2,7-Dipalmitate would be added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The amount of the compound that crosses to the opposite chamber over time is then measured.

The role of this compound in these assays is to serve as an internal standard during the LC-MS/MS quantification of the unlabeled drug. nih.govijper.org Its near-identical chemical behavior ensures that it accounts for any variability during sample processing and analysis, thereby enabling highly accurate determination of the apparent permeability (Papp) of the test compound.

The efflux ratio (ER), calculated as the ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability, is used to identify substrates of efflux transporters. An ER greater than 2.0 is generally considered indicative of active efflux. To confirm the involvement of a specific transporter, the assay is repeated in the presence of a known inhibitor of that transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the interaction.

Cell LineTest CompoundInhibitorPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
MDCK-MDR1 Lincomycin 2,7-DipalmitateNone1.518.012.0
MDCK-MDR1 Lincomycin 2,7-DipalmitateVerapamil (P-gp Inhibitor)1.42.11.5
MDCK-BCRP Lincomycin 2,7-DipalmitateNone1.61.81.1

This table presents illustrative data. The results suggest that Lincomycin 2,7-Dipalmitate is a substrate of the P-gp transporter, as indicated by the high efflux ratio in MDCK-MDR1 cells, which is significantly reduced by the P-gp inhibitor verapamil. It does not appear to be a substrate for BCRP.

In Vivo Pharmacokinetic Research in Non-human Animal Models (excluding human clinical data)

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism, providing data that is crucial for predicting human pharmacokinetics. researchgate.netescholarship.org

Absorption, Distribution, and Excretion Profiling in Animal Models using Labeled Compound

ADME studies track the fate of a drug from administration to elimination. The use of a stable isotope-labeled compound like this compound is a cornerstone of modern ADME profiling. nih.gov In a typical study design, a laboratory animal model (e.g., rat or dog) receives the unlabeled Lincomycin 2,7-Dipalmitate, often with a small, known quantity of the d62-labeled version co-administered or used as an internal standard during sample analysis. fao.org Blood, urine, and feces are collected at predetermined intervals.

The analysis of these biological samples via LC-MS/MS allows for the precise quantification of the parent drug and its metabolites. The d62-labeled compound serves as the ideal internal standard, correcting for variations in sample extraction and matrix effects during mass spectrometric analysis, which ensures the generation of high-fidelity pharmacokinetic data. nih.gov This allows for the accurate determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

ParameterUnitValue (Mean ± SD)
Cmax ng/mL850 ± 110
Tmax hours4.0 ± 1.0
AUC (0-t) ng·h/mL7200 ± 950
Half-life (t½) hours6.5 ± 1.2
Excretion in Urine (0-48h) % of Dose8 ± 2
Excretion in Feces (0-48h) % of Dose65 ± 8

This table presents a hypothetical pharmacokinetic profile of Lincomycin 2,7-Dipalmitate in rats following oral administration. The data illustrates a profile consistent with a lipophilic prodrug showing significant absorption and primary excretion through the fecal route.

Tissue Distribution and Accumulation Studies in Animal Models

Determining where a drug distributes within the body is vital for assessing its potential efficacy and identifying tissues that may be at risk for accumulation and toxicity. researchgate.net Tissue distribution studies involve administering the drug to animal models, followed by the collection of various organs and tissues at different time points.

Using LC-MS/MS with this compound as an internal standard, the concentration of the active drug (lincomycin, following hydrolysis of the prodrug) can be accurately quantified in tissue homogenates. researchgate.net This data reveals the extent of drug penetration into different tissues relative to its concentration in plasma. Lincomycin is known to distribute well into many tissues, including the lungs and bone. inchem.org

TissueConcentration at 4h (ng/g)Concentration at 24h (ng/g)Tissue-to-Plasma Ratio (4h)
Liver 12500180015.6
Kidney 9800150012.3
Lung 65009508.1
Muscle 15002501.9
Fat 32008004.0
Plasma 8001201.0

This table shows hypothetical tissue concentrations of lincomycin in rats after administration of its dipalmitate prodrug. The data indicates significant distribution to the liver and kidney, which are major organs of metabolism and excretion, as well as good penetration into the lung. The use of a labeled standard is critical for the accuracy of these measurements.

Characterization of Biotransformation Pathways in Animal Systems

Identifying the metabolic fate of a drug is a key component of preclinical research. For a prodrug like Lincomycin 2,7-Dipalmitate, the first step in biotransformation is the enzymatic hydrolysis of the ester linkages by esterases in the plasma and tissues to release the active lincomycin molecule. Subsequently, lincomycin itself is metabolized. inchem.org

Studies in various animal models have shown that lincomycin is extensively metabolized. fao.orginchem.org The primary metabolic pathways include oxidation of the sulfur atom to form lincomycin sulfoxide (B87167) and demethylation of the pyrrolidine (B122466) nitrogen to yield N-desmethyl lincomycin. escholarship.orgnih.gov By analyzing samples from in vivo studies with high-resolution mass spectrometry, researchers can identify these and other minor metabolites. The use of a stable isotope-labeled standard like this compound is essential for accurately quantifying the remaining parent prodrug, providing a clear picture of its rate of conversion to the active moiety.

Compound NameDescriptionMatrix Detected
Lincomycin 2,7-Dipalmitate Parent ProdrugPlasma, Feces
Lincomycin Active Moiety (Metabolite of Prodrug)Plasma, Tissues, Urine, Feces
Lincomycin Sulfoxide Metabolite of LincomycinPlasma, Urine, Feces
N-desmethyl lincomycin Metabolite of LincomycinPlasma, Urine, Feces

This table lists the parent prodrug and its primary expected metabolites, indicating the biological matrices where they would typically be identified in animal models.

Mechanistic and Target Engagement Studies Using Lincomycin 2,7 Dipalmitate D62 As a Research Probe

Investigation of Binding Interactions with Macromolecular Targets in In Vitro Assays

The primary mode of action for lincomycin (B1675468) and its derivatives is the inhibition of bacterial protein synthesis through direct interaction with the ribosome. nih.govoup.com The structural modifications in Lincomycin 2,7-dipalmitate-d62—esterification at the 2 and 7 positions with palmitic acid and extensive deuteration of the palmitate chains—are designed to aid in the detailed investigation of these interactions.

Ribosomal Binding Assays and Kinetics (Focus on Structural Insights from Derivatization)

Lincomycin functions by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). nih.gov Structural studies have revealed that lincomycin's sugar moiety, α-methylthiolincosamine (α-MTL), forms crucial hydrogen bonds with nucleotides of the 23S rRNA, including A2058, A2059, and G2505. rsc.org The propyl hygric acid portion of lincomycin extends into the A-site of the PTC, interfering with the accommodation of aminoacyl-tRNAs. rsc.org

The derivatization of lincomycin, as seen in the 2,7-dipalmitate ester, offers a unique angle for studying ribosomal binding. While the large, lipophilic dipalmitate chains would sterically hinder direct binding of the intact prodrug to the ribosome, their influence on the parent molecule's orientation and kinetics upon hydrolysis can be investigated. The attachment of these chains at the 2 and 7 positions can provide insights into the spatial constraints of the ribosomal binding pocket. For instance, comparing the binding kinetics of enzymatically cleaved Lincomycin 2,7-dipalmitate with the parent lincomycin can reveal how these positions contribute to the stability of the drug-ribosome complex.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, have been used to visualize the binding of lincomycin and its derivatives to the ribosome. rsc.org These studies show that even small modifications can alter the binding orientation and efficacy. For example, the semi-synthetic derivative clindamycin, which has a chlorine atom at the C7 position, exhibits different interactions within the PTC compared to lincomycin. rsc.org The dipalmitate derivatization in the title compound provides a tool to further probe the accessibility and chemical nature of the regions surrounding the core binding site.

CompoundKey Ribosomal Interactions (23S rRNA)Structural Implication of Derivatization
Lincomycin Hydrogen bonds with A2058, A2059, G2503, G2505, C2611. smolecule.comThe core scaffold for lincosamide-ribosome interaction studies.
Clindamycin Similar to lincomycin, but lacks specific interactions with A2062 due to the C7 chlorine substitution. rsc.orgC7 modification alters interaction and can improve potency. rsc.org
Lincomycin 2,7-Dipalmitate The intact molecule is not expected to bind due to steric hindrance from the palmitate chains.Serves as a prodrug; hydrolysis is required to release the active lincomycin. The esterification sites (2 and 7) are key for probing the accessibility of the binding pocket.

Enzyme Inhibition Profiling (if applicable to the derivative's intended research use)

While the primary target of lincomycin is the ribosome, studies have shown that at subinhibitory concentrations, it can selectively inhibit the synthesis of certain bacterial enzymes and toxins. nih.gov For instance, research on Staphylococcus aureus demonstrated that lincomycin could completely inhibit the formation of lipase, coagulase, and alpha-haemolysin at concentrations that had minimal effect on bacterial growth. nih.gov This suggests an effect on the synthesis of these enzymes rather than direct inactivation. nih.gov

This compound could be used to investigate this phenomenon further. As a prodrug, it would likely need to be hydrolyzed to the active lincomycin within the bacterial cell before exerting any effect on protein synthesis. Researchers could use this derivative to study the kinetics of this inhibition in relation to the rate of intracellular hydrolysis. The deuterated palmitate chains, once cleaved, could also be traced to determine their metabolic fate and rule out any off-target effects of the lipid moieties themselves on enzyme activity.

Cellular Pharmacodynamics in Microbial or Mammalian Cell Culture Models

The effectiveness of an antibiotic is determined not only by its interaction with its target but also by its ability to reach that target within a cell. The modifications in this compound are particularly relevant for studying cellular pharmacodynamics.

Studies on Protein Synthesis Inhibition in Model Organisms

Lincomycin is a bacteriostatic agent, meaning it inhibits bacterial growth by halting protein synthesis. mdpi.com This inhibition can be quantified in model organisms by measuring the incorporation of radiolabeled amino acids into newly synthesized proteins.

Using this compound, researchers can conduct detailed studies on the dynamics of protein synthesis inhibition. By treating bacterial cultures with the compound, it is possible to measure the lag time between administration and the onset of protein synthesis inhibition. This lag would correspond to the time required for cellular uptake, enzymatic hydrolysis of the dipalmitate esters, and binding of the released lincomycin to the ribosome. The deuteration allows for precise quantification of the parent compound and its metabolites via mass spectrometry, correlating the intracellular concentration of the active drug with the degree of protein synthesis inhibition.

Impact of Esterification on Cellular Uptake and Intracellular Fate

A significant challenge for many antibiotics is penetrating the bacterial cell wall and membrane. Esterification is a common prodrug strategy to increase the lipophilicity of a drug, potentially enhancing its ability to cross these lipid barriers. pharmacylibrary.comcore.ac.uk The addition of two long-chain palmitate groups to lincomycin dramatically increases its lipophilicity.

This modification is hypothesized to improve its passive diffusion across bacterial membranes. Once inside the cell, bacterial esterases would cleave the ester bonds, releasing the active lincomycin and trapping it intracellularly due to its now lower lipophilicity. pharmacylibrary.com This could lead to an accumulation of the active drug at its site of action.

This compound is an ideal tool to test this hypothesis. The deuterated palmitate chains serve as a unique mass tag. Using advanced analytical techniques like high-resolution mass spectrometry, researchers can track the uptake of the intact ester into the cell and monitor its subsequent hydrolysis to lincomycin and deuterated palmitic acid. This allows for a quantitative assessment of the efficiency of this prodrug strategy in various bacterial species.

FeatureParent LincomycinThis compoundResearch Implication
Lipophilicity LowerSignificantly HigherPotentially enhanced passive diffusion across cell membranes.
Cellular Entry Primarily via transport systems or diffusion.Hypothesized to favor passive diffusion due to lipophilic nature.Allows for the study of uptake mechanisms and the impact of lipophilicity.
Intracellular State Active upon entry.Inactive prodrug requiring enzymatic hydrolysis.Enables investigation of intracellular activation kinetics and enzyme activity.
Intracellular Fate Binds to ribosomes or is subject to efflux.Hydrolyzed to active lincomycin and deuterated palmitic acid.The deuterated fragments can be traced to study metabolic pathways and potential off-target effects.

Role of Derivatization and Deuteration in Probing Biological Mechanisms

The dual modification of this compound—derivatization with palmitate and heavy isotope labeling—provides a multi-faceted research probe.

The dipalmitate derivatization transforms lincomycin into a lipophilic prodrug. This allows for the investigation of several key biological questions:

Membrane Permeability: How does increasing lipophilicity affect the transport of lincosamides across different types of bacterial membranes?

Intracellular Drug Activation: What is the efficiency and kinetics of intracellular esterases in cleaving the palmitate groups to release the active antibiotic?

Drug Accumulation: Does this prodrug strategy lead to higher intracellular concentrations of active lincomycin compared to administering the parent drug alone?

The deuteration of the palmitate chains provides a powerful analytical tool to answer these questions. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Its increased mass is easily detectable by mass spectrometry. scbt.com This labeling strategy offers several advantages:

Internal Standard: In pharmacokinetic studies, a deuterated version of an analyte is the gold standard for an internal standard because it co-elutes with the non-deuterated compound during chromatography but is distinguishable by its mass. mdpi.com This allows for highly accurate quantification of the drug and its metabolites in complex biological matrices like cell lysates or plasma.

Metabolic Fate: The deuterated palmitate, once cleaved from lincomycin, can be tracked to understand how the cell metabolizes these fatty acid chains. This can help identify any potential downstream effects or incorporation into cellular components.

Kinetic Isotope Effect: While the deuterons are on the palmitate chains and not directly involved in the ribosomal binding of the lincomycin core, their presence can be used to rule out kinetic isotope effects in the hydrolysis of the ester bond if the deuteration were closer to the reactive center.

Elucidating Structure-Activity Relationships in Experimental Systems

The unique structure of this compound, with its targeted modifications, is instrumental in dissecting the structure-activity relationships (SAR) of lincosamide antibiotics. The parent compound, lincomycin, has several sites amenable to chemical modification, with the hydroxyl groups at the C-2 and C-7 positions being of particular interest to medicinal chemists. uomus.edu.iqnih.gov

Substitutions at the C-7 position are known to dramatically influence the antibacterial potency and spectrum of activity. nih.gov A prime example is the semi-synthetic derivative clindamycin, where the 7(R)-hydroxyl group of lincomycin is replaced by a chlorine atom with an inversion of configuration to 7(S). uomustansiriyah.edu.iq This single modification results in enhanced antibacterial activity and improved pharmacokinetic properties compared to the parent lincomycin. uomustansiriyah.edu.iq The introduction of bulky dipalmitate esters at both the C-2 and C-7 positions, as seen in this compound, allows researchers to explore the steric and electronic consequences of such substantial modifications.

The deuteration of the palmitate chains (-d62) provides a stable isotopic label, which is invaluable for quantitative analysis in complex biological matrices. vulcanchem.com In experimental systems, this allows for precise tracking of the compound and its metabolites via mass spectrometry, helping to correlate specific structural features with metabolic stability and target site accumulation. vulcanchem.commedchemexpress.com By comparing the biological activity of this compound with lincomycin, clindamycin, and non-deuterated analogs, researchers can build a comprehensive SAR model.

Table 1: Comparative in vitro Activity of Lincomycin and its Derivatives

CompoundModificationTarget BacteriaMinimum Inhibitory Concentration (MIC) in µg/mL
LincomycinParent MoleculeStaphylococcus aureus0.8
Streptococcus pyogenes0.4
Clindamycin7(R)-OH → 7(S)-ClStaphylococcus aureus0.2
Streptococcus pyogenes0.1
Lincomycin 2,7-Dipalmitate2-O-Palmitoyl, 7-O-PalmitoylStaphylococcus aureus>12.8
Streptococcus pyogenes>12.8

Note: The MIC values for Lincomycin 2,7-Dipalmitate are hypothetical, based on the principle that large ester groups at the active sites can decrease in vitro activity, suggesting a role as a prodrug.

The data illustrates how modifications at the C-7 position can enhance intrinsic activity (as in clindamycin), while extensive esterification might decrease it, possibly indicating that Lincomycin 2,7-Dipalmitate acts as a prodrug that requires in-vivo hydrolysis to release the active form. slideshare.net The deuteration in this compound does not typically alter the intrinsic biological activity but can affect the metabolic rate due to the kinetic isotope effect. wikipedia.orgcdnsciencepub.com

Understanding the Influence of Lipophilicity on Biological Interactions

The addition of two 16-carbon palmitate chains dramatically increases the lipophilicity of the lincomycin molecule. This alteration is critical for studying how lipid solubility affects the absorption, distribution, metabolism, and excretion (ADME) properties of antibiotics. vulcanchem.com The degree of lipophilicity can significantly influence a drug's ability to cross biological membranes, such as the bacterial cell wall or the mammalian intestinal epithelium. scbt.commdpi.com

This compound serves as an excellent research probe to investigate these phenomena. The high lipophilicity conferred by the dipalmitate esters is expected to enhance its association with lipid bilayers and lipoproteins. mdpi.com This can lead to altered tissue distribution profiles compared to the more hydrophilic parent compound, lincomycin. annamalaiuniversity.ac.in For instance, increased lipophilicity may lead to greater accumulation in adipose tissue or enhanced penetration into the central nervous system.

The deuteration of the palmitate chains is key to these investigations. It allows researchers to conduct sophisticated pharmacokinetic studies, tracing the metabolic fate of the lipophilic moieties. vulcanchem.comresearchgate.net For example, it can be determined whether the ester bonds are cleaved in the bloodstream, releasing the active lincomycin, and how the deuterated palmitic acid is subsequently metabolized. slideshare.net This information is crucial for designing prodrugs with specific release characteristics and for understanding the potential for drug-drug interactions mediated by metabolic enzymes like cytochrome P450. mdpi.com

Table 2: Physicochemical Properties and Predicted Biological Interactions of Lincomycin Derivatives

CompoundKey Structural FeatureCalculated LogP*Predicted Membrane PermeabilityPredicted Protein Binding
LincomycinHydrophilic polyol-like-0.86LowModerate
Clindamycin7-Chloro substitution2.16ModerateHigh
This compoundTwo deuterated palmitate esters>10HighVery High

*Calculated LogP (cLogP) is a measure of lipophilicity. Higher values indicate greater lipid solubility. The value for this compound is an estimate.

The significant increase in lipophilicity for this compound suggests it would have very different biological transport and distribution properties compared to lincomycin and even the more lipophilic clindamycin. mdpi.com Studies using this probe can provide quantitative data on how lipophilicity governs the interaction of antibiotics with cellular barriers and plasma proteins, ultimately influencing their efficacy and therapeutic window.

Comparative Academic Research Perspectives on Lincomycin 2,7 Dipalmitate D62

Comparison with Parent Lincomycin (B1675468) and Other Lincosamide Derivatives

The lincosamide class of antibiotics, which includes lincomycin and its well-known semi-synthetic derivative clindamycin, acts by inhibiting bacterial protein synthesis. nih.govnih.govresearchgate.net They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction. nih.govdrugbank.com Lincomycin 2,7-Dipalmitate-d62 is structurally distinct from these therapeutic agents due to its ester groups and isotopic labeling, which fundamentally alters its physicochemical properties and intended use.

The metabolic fate of this compound is expected to differ significantly from that of its parent compound, lincomycin.

Lincomycin: The metabolism of lincomycin itself is relatively limited. It is primarily excreted in urine and bile. wikipedia.org However, it can undergo some metabolic transformations, and its stability can be affected by factors such as pH and temperature, showing instability in alkaline conditions. researchgate.net

This compound: This compound is designed as a prodrug that would likely be inactive in its intact form. Its biotransformation would be initiated by the enzymatic action of esterases, which are ubiquitous in biological matrices like plasma and tissue homogenates. These enzymes would hydrolyze the dipalmitate ester bonds to release a deuterated form of lincomycin. This two-step process—hydrolysis followed by the metabolism of the released deuterated lincomycin—contrasts with the direct metabolism of the parent drug.

Furthermore, the extensive deuterium (B1214612) labeling (d62) on the palmitate tails introduces a significant Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. acs.org Consequently, enzymatic reactions that involve the cleavage of these bonds are slower. While the primary biotransformation is ester hydrolysis, any subsequent metabolism occurring on the fatty acid chains would be significantly retarded. This enhanced metabolic stability is a key feature of deuterated compounds used in pharmaceutical research. acs.orgmusechem.com

Table 1: Comparative Metabolic Profile

Feature Lincomycin This compound (Predicted)
Primary Biotransformation Direct, limited metabolism Ester hydrolysis by esterases
Active Form The compound itself Released deuterated lincomycin (post-hydrolysis)

| Metabolic Stability | Susceptible to degradation in certain conditions (e.g., high pH) researchgate.net | Intact molecule is a prodrug; released fatty acid chains are stabilized by deuterium labeling (KIE) |

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision. nih.gov The IS is added at a known concentration to all samples and standards to correct for variations during sample processing and analysis, including matrix effects. nih.gov

This compound is specifically designed to serve as an ideal internal standard for the non-labeled version of the dipalmitate ester.

Ideal Internal Standard Properties: A stable isotope-labeled (SIL) internal standard is considered the "gold standard" in mass spectrometry. nih.govacanthusresearch.com Because this compound has the same core structure as its non-labeled counterpart, it exhibits nearly identical chemical and physical properties. This ensures it behaves similarly during extraction, chromatography (co-elution), and ionization, effectively tracking and compensating for any analyte loss or signal suppression/enhancement caused by the sample matrix. acanthusresearch.com

Analytical Contrast with Parent Lincomycin: If one were analyzing for the parent drug lincomycin, a different SIL-IS, such as lincomycin-d3 (B13706032) or lincomycin-13C, would be used. This compound would be unsuitable as an IS for lincomycin analysis due to the vast differences in molecular weight, polarity, and chromatographic retention time. Conversely, using a structurally unrelated compound (a common practice when a SIL-IS is unavailable) to quantify lincomycin can lead to inaccuracies, as it may not adequately mimic lincomycin's behavior in the analytical system. nih.gov

The massive increase in molecular weight (+62 mass units) for this compound provides a distinct advantage by completely preventing any potential for isotopic crosstalk or spectral overlap from the unlabeled analyte in the mass spectrometer.

The biological activity of lincosamides stems from their ability to bind to bacterial ribosomes. nih.govnih.gov The structural modifications in this compound would predictably alter its interaction in in vitro settings.

Parent Lincomycin: Directly interacts with the 23S rRNA of the 50S ribosomal subunit, inhibiting protein synthesis. drugbank.com Its activity can be readily measured in both cell-based (e.g., minimum inhibitory concentration assays) and cell-free (e.g., isolated ribosome) systems. nih.govnih.gov

This compound: The bulky, lipophilic dipalmitate groups at the 2 and 7 positions would sterically hinder the molecule from fitting into the ribosomal binding pocket. Therefore, the intact molecule is expected to be devoid of antibacterial activity. Its biological effect in an in vitro system is entirely dependent on the presence of esterase enzymes to hydrolyze the ester bonds and release the active, deuterated lincomycin core.

In a cell-free ribosomal assay , the compound would appear inactive.

In a cell-based assay with bacteria, activity would depend on whether bacterial or media-supplied esterases are present and active.

In eukaryotic cell culture models (e.g., to study toxicity or intracellular bacteria), mammalian esterases would likely hydrolyze the compound, releasing the active drug.

This conditional activity provides a tool for researchers to study drug delivery and activation within specific biological models.

Theoretical and Computational Approaches in the Study of Lincomycin 2,7 Dipalmitate D62

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to represent and predict the three-dimensional structure and dynamic behavior of molecules over time. For a large and complex molecule like Lincomycin (B1675468) 2,7-Dipalmitate-d62, these techniques are indispensable for understanding its structural characteristics.

The addition of two dipalmitate ester chains to the lincomycin scaffold introduces significant structural changes, most notably a drastic increase in size, lipophilicity, and conformational flexibility. Molecular dynamics simulations can be employed to explore the vast conformational space of these long, deuterated fatty acid chains. royalsocietypublishing.org

Table 1: Hypothetical Parameters for Flexibility Analysis of Lincomycin 2,7-Dipalmitate-d62 via MD Simulation

ParameterDescriptionTheoretical Significance for Analysis
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions between different conformations and a reference structure.Indicates the overall structural stability and conformational changes of the molecule during the simulation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights the most flexible regions of the molecule, expected to be high in the dipalmitate chains.
Radius of Gyration (Rg) A measure of the molecule's overall size and compactness.Changes in Rg over time reflect large-scale conformational changes, such as the extension or folding of the ester chains.
Dihedral Angle Analysis Tracks the rotation around specific chemical bonds within the palmitate chains.Reveals the preferred rotational states and the energy barriers to conformational changes within the flexible chains.
End-to-End Distance Measures the distance between the start and end of each dipalmitate chain.Provides a direct measure of the extension of the fatty acid chains.

This is an interactive data table. Click on the headers to explore the parameters.

Lincomycin exerts its antibiotic effect by binding to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. mdpi.comdrugbank.com Crystal structures have identified key interactions, including hydrogen bonds between the lincomycin core and nucleotides of the 23S rRNA. drugbank.com

The introduction of the two large dipalmitate ester groups at the 2- and 7-positions would almost certainly alter or inhibit this binding. Computational docking simulations can be used to predict how this compound might interact with the ribosomal binding site. It is highly probable that the bulky and flexible dipalmitate chains would cause significant steric hindrance, physically preventing the lincomycin core from accessing its binding pocket on the ribosome. stereoelectronics.orgvedantu.com Even if a partial binding occurred, the ester groups could disrupt critical hydrogen bonds necessary for potent activity. stereoelectronics.org Docking studies would likely show a dramatically reduced binding affinity compared to the parent lincomycin molecule. nih.gov

Table 2: Hypothetical Comparison of Binding Interactions with the 50S Ribosomal Subunit

MoleculePredicted Binding Affinity (ΔG)Key InteractionsSteric Hindrance
Lincomycin HighHydrogen bonds with A2058, A2059, G2505, C2611 of 23S rRNA. drugbank.comLow
This compound Very Low / NoneSteric clashes prevent core interactions; potential weak, non-specific hydrophobic interactions of the chains with the ribosome surface.High

This is an interactive data table. Click on the headers to compare the molecules.

In Silico Prediction of Metabolic Pathways for Esterified and Deuterated Compounds

In silico metabolism prediction tools are crucial for assessing the likely biotransformation of a novel compound before it is synthesized. pensoft.net A variety of software, such as Meteor, BioTransformer, and GLORYx, use knowledge-based rules or machine learning models to predict the sites and products of metabolism. cambridgemedchemconsulting.comnih.govfrontiersin.org

For this compound, two key structural features would dominate its metabolic profile: the ester linkages and the deuterated alkyl chains.

Ester Hydrolysis : The most probable primary metabolic pathway would be the hydrolysis of the two ester bonds by carboxylesterase enzymes, which are abundant in the body. pensoft.net This reaction would cleave the dipalmitate chains, releasing the lincomycin core (or a hydroxylated intermediate) and two molecules of deuterated palmitic acid. nih.gov Tools like FAME and Meteor are capable of correctly identifying ester hydrolysis as a likely metabolic route. cambridgemedchemconsulting.com

Deuterium (B1214612) Isotope Effect : Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a strategy used to improve the metabolic stability of drugs. informaticsjournals.co.injuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, metabolic reactions that involve the cleavage of this bond, such as oxidation by cytochrome P450 (CYP) enzymes, occur at a slower rate. tandfonline.comnih.gov This phenomenon is known as the kinetic isotope effect. tandfonline.comwikipedia.org While the primary metabolism is likely ester hydrolysis, any secondary oxidative metabolism on the palmitate chains themselves would be significantly slowed by the extensive deuteration (d62). Computational tools specifically designed for deuterated compounds, such as the IMPACTS module in Molecular Forecaster, can predict these effects on the sites of metabolism. nih.gov

Table 3: Common In Silico Tools for Metabolism Prediction

ToolPrediction ApproachRelevant Predicted Reactions for this compound
Meteor Knowledge-based expert system. pensoft.netEster hydrolysis, Phase I & II reactions. pensoft.netcambridgemedchemconsulting.com
BioTransformer Machine learning and knowledge-based. frontiersin.orgPhase I (oxidation, hydrolysis) and Phase II metabolism. frontiersin.org
GLORYx / FAME Machine learning for Site of Metabolism (SoM) prediction combined with reaction rules. cambridgemedchemconsulting.comEster hydrolysis, CYP-mediated oxidation. cambridgemedchemconsulting.com
Molecular Forecaster (IMPACTS) Models CYP-drug transition states. nih.govPrediction of SoMs for deuterated compounds. nih.gov

This is an interactive data table. Click on the headers to explore the tools.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. frontiersin.orgmdpi.com By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding research and optimizing lead compounds. imist.ma

For a series of derivatives based on this compound, a QSAR study would be invaluable. The goal might be to modulate the fatty acid chain length or position to balance properties like cell permeability, metabolic stability, and antibacterial activity.

The first step in QSAR is to calculate molecular descriptors, which are numerical representations of a molecule's properties. scribd.com For this compound, key descriptors would include:

Lipophilicity descriptors (e.g., logP, logD): The two dipalmitate chains make the molecule extremely lipophilic, which would strongly influence its absorption and distribution. ijcce.ac.iracs.org

Steric/Topological descriptors (e.g., Molecular Weight, Molar Refractivity, Kappa indices): These describe the size and shape of the molecule, which are critical given the bulky ester groups. frontiersin.orgresearchgate.net

Electronic descriptors (e.g., Partial Charges, Dipole Moment): These relate to how the molecule interacts with biological targets and metabolic enzymes. nih.gov

A statistical method, such as multiple linear regression (MLR), would then be used to build an equation linking these descriptors to the observed biological activity (e.g., minimum inhibitory concentration). kashanu.ac.ir The resulting model could predict which modifications—for instance, using shorter or different fatty acid chains—might lead to a more favorable profile, thus prioritizing synthetic efforts.

Table 4: Examples of Molecular Descriptors for a Hypothetical QSAR Model of Lincomycin Derivatives

Descriptor ClassExample DescriptorProperty RepresentedPotential Impact on Activity/Properties
Lipophilicity logP (Octanol-Water Partition Coefficient)Hydrophobicity/Lipophilicity. scribd.comAffects membrane permeability, protein binding, and solubility.
Topological Wiener IndexMolecular branching and compactness. frontiersin.orgRelates to how the molecule fits into binding sites or interacts with enzymes.
Constitutional Molecular Weight (MW)The overall size/mass of the molecule. frontiersin.orgInfluences diffusion, transport, and steric effects.
Electronic Partial Charge on Carbonyl CarbonElectron distribution at the ester linkage. nih.govAffects susceptibility to hydrolytic cleavage by esterases.
Geometrical Polar Surface Area (PSA)Surface area from polar atoms (O, N). acs.orgCorrelates with passive membrane transport.

This is an interactive data table. Click on the headers to explore descriptor classes.

Future Directions and Emerging Research Avenues for Lincomycin 2,7 Dipalmitate D62

Development of Novel Analytical Techniques Leveraging Deuterium (B1214612) Labeling

The presence of 62 deuterium atoms in Lincomycin (B1675468) 2,7-Dipalmitate-d62 provides a significant mass shift from its non-deuterated counterpart, a feature that is highly advantageous for mass spectrometry (MS)-based analytical techniques. nih.gov Future research will likely focus on harnessing this property to develop more sensitive, specific, and robust quantitative assays.

One key area of development is in advanced liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov Deuterated compounds are ideal internal standards in LC-MS assays because they typically co-elute with the analyte of interest and exhibit similar ionization efficiency, leading to more accurate and precise quantification by correcting for matrix effects and variations during sample preparation. nih.govrsc.org Research can focus on optimizing scheduled high-resolution multiple reaction monitoring (sMRMHR) and data-dependent acquisition (DDA) scan modes to enhance the limits of detection and quantification for lincomycin and its metabolites in complex biological matrices. sciex.com

Furthermore, high-resolution mass spectrometry (HR-MS) combined with nuclear magnetic resonance (NMR) spectroscopy presents a powerful strategy for evaluating the isotopic enrichment and structural integrity of deuterated compounds like Lincomycin 2,7-Dipalmitate-d62. rsc.org This combination allows for the precise determination of isotopic purity and confirmation of the label positions, which is crucial for its use as a reliable standard. rsc.org The development of streamlined workflows integrating these techniques will be essential for quality control in both research and potential future applications.

Table 1: Emerging Analytical Techniques for Deuterated Compounds

Technique Application for this compound Key Advantages
LC-MS/MS Use as a stable isotope-labeled internal standard for quantitative analysis of lincomycin and its derivatives in biological samples. researchgate.net High sensitivity, specificity, and accuracy in quantification by correcting for matrix effects. nih.govrsc.org
High-Resolution Mass Spectrometry (HR-MS) Accurate mass measurement to confirm elemental composition and isotopic enrichment. rsc.orgresearchgate.net Provides high confidence in compound identification and purity assessment. sciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structural integrity and the specific positions of the deuterium labels within the molecule. rsc.org Gives detailed structural information and verifies isotopic purity. rsc.org

| Acoustic Ejection Mass Spectrometry (AEMS) | High-throughput screening and quality assessment of the compound in large sample sets. | Rapid analysis times, reducing the need for extensive sample preparation and costly deuterated solvents. sciex.com |

Expansion of Research Applications as a Mechanistic Probe in Complex Biological Systems

The stability of the deuterium labels on this compound makes it an excellent tool for elucidating the complex biological pathways involving lincomycin. As a mechanistic probe, it can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent drug without altering its fundamental biological activity.

Deuteration can subtly alter the metabolic profile of a drug, primarily by slowing down metabolic reactions involving the cleavage of carbon-deuterium bonds (the kinetic isotope effect). nih.gov This property can be exploited to study the metabolic fate of the dipalmitate ester groups and the lincomycin core itself. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can identify key metabolic "soft spots" and the enzymes responsible for biotransformation. nih.gov

Moreover, the use of isotopically labeled substrates is fundamental to understanding biosynthetic pathways. rsc.org While this compound is a synthetic derivative, its core structure originates from the complex biosynthesis of lincomycin in Streptomyces lincolnensis. researchgate.netpnas.org Studies using labeled precursors have been crucial in deciphering this pathway, which involves the unusual amino acid propyl hygric acid and a specialized amino sugar. rsc.orgdrugbank.comhmdb.ca The deuterated compound can serve as a tracer in studies aimed at understanding how lincosamide derivatives are processed by bacterial or eukaryotic cells, including mechanisms of uptake, efflux, and interaction with ribosomal targets. google.comnih.gov

Table 2: Potential Mechanistic Studies Using this compound

Research Area Application Expected Outcome
Drug Metabolism and Pharmacokinetics (DMPK) Tracer in in-vitro and in-vivo studies to track metabolic fate. researchgate.net Identification of major metabolites and metabolic pathways; understanding the kinetic isotope effect on clearance.
Biosynthesis Research Substrate for enzymes involved in modifying lincosamides. Elucidation of enzymatic mechanisms and substrate specificity in the modification of the lincomycin scaffold. researchgate.net
Drug-Target Interaction Probe to study the binding kinetics and residence time at the bacterial ribosome. nih.gov Deeper understanding of the molecular interactions required for antibiotic activity.

| Bacterial Resistance Mechanisms | Tracer to investigate efflux pump activity or enzymatic inactivation of the antibiotic. | Identification and characterization of specific resistance mechanisms in pathogenic bacteria. |

Integration with Advanced Omics Technologies for Systems-Level Understanding

The era of "omics" (metabolomics, proteomics, lipidomics) provides a holistic view of biological systems. nih.gov The integration of stable isotope-labeled compounds like this compound with these technologies is a powerful strategy for achieving a systems-level understanding of its effects.

In metabolomics and lipidomics, deuterated internal standards are crucial for accurate quantification and data normalization, correcting for variations that can occur during sample preparation and analysis. rsc.orgsciex.commedrxiv.org this compound can be used as part of a comprehensive internal standard mixture to improve the quality and reliability of lipidomics data when studying the effects of lincomycin on cellular lipid profiles. rsc.org

Furthermore, heavy water (D₂O) labeling is used in proteomics to analyze protein turnover kinetics on a proteome-wide scale. nih.gov Similarly, this compound can be used in targeted studies to understand how the antibiotic affects the synthesis and turnover of specific bacterial proteins. By combining quantitative proteomics with the use of the deuterated compound, researchers could map the global cellular response to lincosamide exposure, revealing new insights into its mode of action and potential off-target effects. This systems-level approach can help identify novel biomarkers of drug efficacy or toxicity. nih.gov

Table 3: Integration with Omics Technologies

Omics Field Role of this compound Research Goal
Metabolomics Internal standard for LC-MS based quantification of metabolites. researchgate.net Accurate measurement of changes in the cellular metabolome in response to lincomycin treatment.
Lipidomics Internal standard for normalization of lipid species. rsc.org Quantitative analysis of the impact on the bacterial or host cell lipidome.
Proteomics A tool to study the impact on protein expression and turnover. To understand the global proteomic response to antibiotic stress and identify potential new drug targets. nih.gov

| Systems Biology | Data integration from multiple omics platforms. nih.gov | To build comprehensive models of the drug's mechanism of action and its effects on cellular networks. |

Exploration of New Synthetic Pathways for Analogues with Tailored Research Utilities

The synthesis of this compound itself represents an advancement in creating specialized research tools. Future research in synthetic chemistry will likely focus on two areas: developing more efficient methods for deuteration and creating a wider range of labeled lincomycin analogues.

There is a growing interest in developing new synthetic methodologies for the precise and high-yield deuteration of complex molecules. acs.orgresearchgate.net This includes late-stage deuteration, which introduces deuterium atoms into a molecule in the final steps of a synthesis, providing a more efficient route to labeled compounds. acs.org Exploring novel catalytic methods for hydrogen isotope exchange could facilitate the synthesis of not only this compound but also other specifically labeled isotopologues. researchgate.net

Furthermore, the existing research on synthesizing novel lincomycin derivatives provides a blueprint for creating new research tools. nih.govresearchgate.netnih.gov By modifying the 6- and 7-positions of the lincomycin core or altering the proline moiety, chemists have generated analogues with enhanced antibacterial activities. nih.gov Combining these synthetic strategies with deuterium labeling could produce a panel of deuterated lincomycin analogues. These tailored compounds could be used to probe structure-activity relationships, investigate the mechanisms of drug resistance against specific derivatives, and serve as a versatile toolkit for a wide range of biochemical and pharmacological investigations. google.comnih.gov

Table 4: Synthetic Chemistry Future Directions

Area of Exploration Description Potential Outcome
Advanced Deuteration Methods Development of efficient, late-stage, and site-selective deuteration techniques. nih.govresearchgate.net More cost-effective and versatile synthesis of this compound and other labeled analogues.
Synthesis of Labeled Analogues Combining known modifications of the lincomycin structure with isotopic labeling. nih.gov A library of deuterated lincomycin derivatives to probe specific biological questions.
Combinatorial Biosynthesis Using genetic engineering of the lincomycin biosynthetic pathway to produce novel precursors for labeled synthesis. researchgate.netsci-hub.se Generation of structurally diverse and isotopically labeled lincosamides with unique research applications.

| Click Chemistry Approaches | Employing click chemistry for the efficient attachment of labeled moieties to the lincomycin scaffold. | Rapid generation of a diverse set of labeled probes for high-throughput screening and mechanistic studies. |

Q & A

Basic Research Questions

Q. How can Lincomycin 2,7-Dipalmitate-d62 be quantified in environmental samples, and what analytical methods ensure reproducibility?

  • Methodology : Use rapid resolution liquid chromatography-tandem mass spectrometry (RRLC-MS/MS) with deuterated internal standards for precise quantification. Matrix-matched calibration (e.g., spiked environmental water/soil) improves accuracy, achieving recoveries of 78–90% . Include a detailed "Experimental Methods" section specifying instrument parameters (e.g., Agilent 1200 RRLC system, Zorbax SB-Aq column), sample preparation steps, and validation metrics (e.g., limits of detection: 10 pg/mL in water, 0.1 ng/g in soil). Reproducibility requires reporting reagent purity, solvent volumes, and instrument settings as per guidelines for chemical manuscripts .

Q. What statistical approaches are appropriate for analyzing correlations between this compound residues and antibiotic resistance genes?

  • Methodology : Apply Pearson’s bivariate correlation analysis to compare compound concentrations with resistance gene abundance (e.g., lnu(F), erm(A)). Use one-way ANOVA to assess homogeneity across sample sites. Data should be normalized (e.g., log-transformed) and visualized via scatterplots with regression lines. Include raw data in appendices (e.g., NMR spectra, calibration curves) for transparency .

Advanced Research Questions

Q. How can deuterium labeling in this compound enhance metabolic tracing in bacterial systems, and what experimental controls are critical?

  • Methodology : Leverage stable isotope tracing (via deuterated palmitate chains) to track compound uptake and metabolism in Streptomyces spp. Use quantitative real-time PCR (qRT-PCR) with the 2^(-ΔΔCT) method to analyze gene expression changes (e.g., lincomycin biosynthesis genes like lmbA). Include negative controls (unlabeled compound) and isotope effect controls to account for kinetic differences in deuterated vs. non-deuterated substrates .

Q. What experimental design minimizes byproduct formation (e.g., Lincomycin B) during deuterated derivative synthesis?

  • Methodology : Optimize fermentation conditions using response surface methodology (RSM) and Plackett-Burman designs to adjust variables (e.g., pH, carbon/nitrogen ratios). Monitor byproduct levels via high-resolution LC-MS and validate using ANOVA for factorial significance. Stimulate osmotic stress genes (e.g., opgH) to favor Lincomycin A production, reducing Lincomycin B to <1% .

Q. How do environmental detoxification systems affect the stability of this compound, and how can degradation pathways be modeled?

  • Methodology : Use pilot-scale bioreactors with activated sludge to simulate detoxification. Monitor compound degradation via LC-MS/MS and correlate with microbial community shifts (16S rRNA sequencing). Model degradation kinetics using first-order decay equations and validate with matrix spike recoveries (e.g., 90–95% in controlled systems). Reference EU Water Framework Directive protocols for aquatic toxicity thresholds .

Methodological Best Practices

  • Data Presentation : Avoid cluttered figures; use color-coded heatmaps for gene expression data and boxplots for residue concentration distributions. Limit chemical structures in graphics to 2–3 key molecules .
  • Reproducibility : Document all reagent sources, purification steps, and instrument calibration in a separate "Experimental" section . Provide raw spectra in supplementary information .
  • Literature Review : Prioritize peer-reviewed studies on deuterated antibiotics and resistance gene dynamics. Exclude non-academic sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.